molecular formula C34H56N10O11 B12712197 SDZ-WAG-994 sesquihydrate CAS No. 143480-90-4

SDZ-WAG-994 sesquihydrate

Cat. No.: B12712197
CAS No.: 143480-90-4
M. Wt: 780.9 g/mol
InChI Key: PQNUNCWWHZHWNC-XLZUVWGRSA-N
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Description

Overview of the Adenosinergic System and its Physiological Significance

The adenosinergic system is a crucial signaling network in the body, with adenosine (B11128) acting as a key neuromodulator and homeostatic regulator. nih.gov This system is composed of adenosine, its receptors (A1, A2A, A2B, and A3), and the enzymes responsible for its synthesis and degradation. frontiersin.org Adenosine is a nucleoside derived from the breakdown of adenosine triphosphate (ATP) and is released by almost all cells, particularly in response to metabolic stress or injury. nih.govfrontiersin.orgunife.it

The physiological significance of the adenosinergic system is vast and multifaceted. It plays a critical role in the central nervous system (CNS), where it is involved in regulating sleep, anxiety, pain, cognition, and memory. frontiersin.org Adenosine also has neuroprotective properties, helping to shield the brain from damage during events like trauma, ischemia, and seizures. frontiersin.org Beyond the CNS, the adenosinergic system is integral to cardiovascular function, regulating heart rate, blood pressure, and coronary blood flow. ahajournals.orgoup.com It also modulates inflammatory responses and is involved in the function of the respiratory and renal systems. ontosight.ainih.gov The wide distribution of adenosine receptors throughout the body underscores their importance in maintaining physiological balance. unife.itresearchgate.net

Historical Context of Adenosine Receptor Agonist Drug Discovery

The journey of adenosine receptor agonist drug discovery has been a long and evolving one. Early research focused on understanding the fundamental roles of adenosine in the body. The discovery and characterization of the different adenosine receptor subtypes in the late 20th century opened the door for the development of more specific ligands. nih.gov

Initially, the development of adenosine receptor agonists was hampered by a lack of subtype selectivity, leading to a range of undesirable side effects. nih.gov However, advances in medicinal chemistry and molecular modeling have enabled the design of highly selective agonists for each receptor subtype. researchgate.net This has been a critical step in harnessing the therapeutic potential of the adenosinergic system.

Over the years, various adenosine receptor agonists have been investigated for a wide array of conditions, including cardiac arrhythmias, pain, inflammation, and neurodegenerative diseases. nih.govresearchgate.net While only a few have reached the market, the ongoing research continues to highlight the therapeutic promise of targeting adenosine receptors. nih.govresearchgate.net The development of compounds like SDZ-WAG-994 represents a significant milestone in this journey, providing researchers with a potent and selective tool to probe the function of the A1 receptor.

Positioning of SDZ-WAG-994 Sesquihydrate as a Key Research Compound

SDZ-WAG-994, with the chemical name N-Cyclohexyl-2'-O-methyladenosine, emerged as a key research compound due to its high potency and selectivity for the adenosine A1 receptor. ontosight.aitocris.comaxonmedchem.com Developed by Sandoz, it has been instrumental in elucidating the specific roles of the A1 receptor in various physiological and pathological models. ncats.io

Its selectivity is a crucial attribute. SDZ-WAG-994 demonstrates a high affinity for the A1 receptor, with significantly lower affinity for the A2A and A2B receptors. tocris.comrndsystems.com This allows researchers to investigate A1 receptor-mediated effects with minimal confounding influences from other adenosine receptor subtypes.

Research utilizing SDZ-WAG-994 has spanned a range of areas. In cardiovascular studies, it has been used to explore effects on heart rate and blood pressure. ncats.iorndsystems.com In neuroscience, its potential as an anticonvulsant has been a subject of investigation. nih.gov Furthermore, its role in pain modulation has also been examined. nih.gov Although clinical trials have explored its potential in conditions like atrial fibrillation and postoperative dental pain, its primary impact has been as a research tool, advancing our fundamental understanding of A1 receptor signaling. ncats.ionih.gov

Compound Details

PropertyValueSource
Chemical Name N-Cyclohexyl-2'-O-methyladenosine tocris.comaxonmedchem.com
Synonyms SDZ WAG 994, WAG 994 tocris.comaxonmedchem.com
Molecular Formula C17H25N5O4 rndsystems.com
Molecular Weight 363.41 g/mol tocris.comrndsystems.com
CAS Number 130714-47-5 rndsystems.com

Receptor Affinity

ReceptorKi (nM)Source
A1 23 tocris.comrndsystems.com
A2A > 10000 tocris.comrndsystems.com
A2B 25000 tocris.comrndsystems.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

143480-90-4

Molecular Formula

C34H56N10O11

Molecular Weight

780.9 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol;trihydrate

InChI

InChI=1S/2C17H25N5O4.3H2O/c2*1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10;;;/h2*8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21);3*1H2/t2*11-,13-,14-,17-;;;/m11.../s1

InChI Key

PQNUNCWWHZHWNC-XLZUVWGRSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O.CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O.O.O.O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O.COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O.O.O.O

Origin of Product

United States

Chemical Synthesis and Advanced Structural Elucidation of Sdz Wag 994 Sesquihydrate

Chemical Synthesis Pathways for N-Cyclohexyl-2'-O-methyladenosine

A key step in the synthesis of SDZ-WAG-994 is the selective methylation of the 2'-OH group of N6-cyclohexyladenosine. tandfonline.com A practical and economical method for this synthesis involves a direct and selective 2'-O-methylation of N6-cyclohexyladenosine under phase-transfer catalysis conditions. tandfonline.comtandfonline.com

The synthesis process can be summarized as follows:

A suspension of N6-cyclohexyladenosine and 5% aqueous sodium hydroxide (B78521) is stirred until the solids dissolve. tandfonline.com

Dichloromethane and a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), are added to the mixture. tandfonline.com

Dimethyl sulfate is then added, leading to the methylation of the adenosine (B11128) derivative. tandfonline.com

This process yields a mixture of products, including the desired N6-cyclohexyl-2'-O-methyladenosine (SDZ-WAG-994), as well as by-products like N6-cyclohexyl-3'-O-methyladenosine and N6-cyclohexyl-2',3'-di-O-methyladenosine. tandfonline.com A significant advantage of this synthetic route is the preferential crystallization of SDZ-WAG-994 as a hydrate (B1144303) from this mixture, which simplifies the purification process and avoids the need for chromatography. tandfonline.com

An alternative approach to synthesizing 2'-O-methyladenosine involves the methylation of adenosine with methyl iodide in an anhydrous alkaline medium. chemicalbook.com This reaction produces a mixture of 2'-O- and 3'-O-methylated isomers, with the 2'-O-methyladenosine being the major product. chemicalbook.com The pure 2'-O-methyladenosine can then be isolated through silica (B1680970) gel column chromatography and subsequent crystallization. chemicalbook.com

Advanced Spectroscopic and Chromatographic Methods for Purity and Structural Integrity

To ensure the quality and confirm the identity of synthesized SDZ-WAG-994, a combination of advanced analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of SDZ-WAG-994. Various studies have reported purities of ≥98% or ≥99% for this compound using HPLC. tocris.comcaymanchem.com A specific HPLC method has been developed and validated for the determination of SDZ-WAG-994 in biological samples. nih.gov This method utilizes a YMC Basic C-8 narrowbore HPLC column with UV detection at 266 nm. nih.gov The sample preparation involves a double solid-phase extraction (SPE) procedure. nih.gov This robust method demonstrates good linearity and a low limit of quantification, making it suitable for detailed pharmacokinetic studies. nih.gov

Table 1: HPLC Method Parameters for SDZ-WAG-994 Analysis

ParameterDetails
Column YMC Basic C-8 narrowbore
Detection UV absorption at 266 nm
Sample Preparation Double solid-phase extraction (SPE)
Linear Range Up to at least 1800 ng/ml
Limit of Quantification 1 ng/ml
Reported Purity >99.1% windows.net, ≥99% tocris.com, ≥98% caymanchem.com

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the definitive structural elucidation of SDZ-WAG-994.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the protonated molecule [MH+], which can be used to confirm the elemental composition. For N6-cyclohexyl-2'-O-methyladenosine, the calculated mass for C17H27N5O4 (MH+) is 378.2141, with an experimental finding of 378.2150, confirming the molecular formula. tandfonline.com

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule, allowing for the confirmation of its complex structure. The spectra for SDZ-WAG-994 are consistent with its assigned structure. windows.netmolnova.cn

Table 2: Key Spectroscopic Data for SDZ-WAG-994

TechniqueObservationReference
HRMS Calculated (MH+): 378.2141, Found: 378.2150 tandfonline.com
¹H NMR Consistent with the structure of N-Cyclohexyl-2'-O-methyladenosine windows.netmolnova.cn
¹H NMR (CD3OD in CDCl3) δ 1.18-1.55 (m, 5H), 1.62-1.74 (m, 1H), 1.76-1.89 (m, 2H), 2.01-2.13 (m, 2H), 3.48 (s, 3H), 3.7 (dd, 1H), 3.82 (dd, 1H), 4.15 (t, 1H), 4.45 (t, 1H), 4.6 (d, 1H), 5.92 (d, 1H), 7.82 (s, 1H), 8.28 (s, 1H) tandfonline.com

Stereochemical Analysis and Isomer Characterization of SDZ-WAG-994 Sesquihydrate

The biological activity of chiral molecules like SDZ-WAG-994 is often highly dependent on their stereochemistry. researchgate.net SDZ-WAG-994 has four defined stereocenters, and its absolute stereochemistry has been determined. nih.gov The specific three-dimensional arrangement of atoms is crucial for its selective interaction with the adenosine A1 receptor. researchgate.net

The synthesis of SDZ-WAG-994 can lead to the formation of different isomers, such as the 3'-O-methyl and the 2',3'-di-O-methyl derivatives. tandfonline.com The preferential crystallization of the desired 2'-O-methyl isomer as a hydrate is a key feature of the reported synthesis, allowing for its separation from these other isomers. tandfonline.com The characterization and separation of these isomers are critical to ensure that the final product consists of the correct and active stereoisomer. googleapis.com

Molecular and Cellular Pharmacology of Sdz Wag 994 Sesquihydrate

Adenosine (B11128) Receptor Binding Profile and Selectivity

The affinity and selectivity of SDZ-WAG-994 for adenosine receptor subtypes have been characterized through quantitative radioligand binding studies. These studies are crucial for understanding its specific mechanism of action at the molecular level.

SDZ-WAG-994 demonstrates a high affinity for the adenosine A1 receptor. Radioligand binding assays have determined its dissociation constant (Kᵢ) to be 23 nM for the A1 receptor. This low nanomolar affinity underscores the potent interaction of the compound with its primary molecular target. Some studies also refer to this value as a dissociation constant (Kᴅ).

CompoundReceptor SubtypeBinding Affinity (Kᵢ)
SDZ-WAG-994Adenosine A123 nM

A key characteristic of SDZ-WAG-994 is its remarkable selectivity for the A1 receptor over other adenosine receptor subtypes. Binding studies have shown significantly lower affinity for A2A and A2B receptors. The Kᵢ value for the A2A receptor is reported to be greater than 10,000 nM, and for the A2B receptor, it is 25,000 nM or greater. This demonstrates a selectivity of over 430-fold for the A1 receptor compared to the A2A receptor and over 1000-fold compared to the A2B receptor. While specific binding data for the A3 receptor is not as commonly cited in the reviewed literature, the pronounced selectivity against A2A and A2B receptors strongly indicates that SDZ-WAG-994 is a highly selective A1 agonist.

CompoundReceptor SubtypeBinding Affinity (Kᵢ)Selectivity Ratio (Kᵢ Aₓ / Kᵢ A₁)
SDZ-WAG-994Adenosine A123 nM1
Adenosine A2A>10,000 nM>434
Adenosine A2B>25,000 nM>1086

Functional Agonism and Signal Transduction Mechanisms

Beyond binding, SDZ-WAG-994 functions as an agonist, meaning it activates the A1 receptor to elicit a biological response. This activation is mediated through specific signal transduction pathways.

The functional activity of SDZ-WAG-994 as an A1 receptor agonist has been confirmed in various in vitro cellular assays. One key finding is its ability to inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes, a classic A1 receptor-mediated response, with a Kᵢ of 8 nM. Another study demonstrated that SDZ-WAG-994 robustly inhibits high potassium-induced continuous epileptiform activity in rat hippocampal slices, with a half-maximal inhibitory concentration (IC₅₀) of 52.5 nM. These functional assays confirm that the binding of SDZ-WAG-994 to the A1 receptor translates into potent cellular and physiological effects consistent with receptor activation.

AssayCell/Tissue TypeMeasured EffectPotency
Inhibition of LipolysisRat AdipocytesInhibition of adenosine deaminase-stimulated lipolysisKᵢ = 8 nM
Inhibition of Epileptiform ActivityRat Hippocampal SlicesInhibition of high K⁺-induced activityIC₅₀ = 52.5 nM

The adenosine A1 receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it primarily couples to inhibitory G proteins of the Gᵢ/Gₒ family. The activation of these G proteins by SDZ-WAG-994 initiates downstream signaling cascades. A primary consequence of Gᵢ/Gₒ activation is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). Furthermore, the βγ-subunits of the activated G protein can directly modulate ion channel activity. A significant pathway in this regard is the activation of G protein-activated inwardly rectifying potassium (GIRK) channels. This activation leads to potassium ion efflux, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability.

Computational Approaches to Ligand-Receptor Interactions

Molecular Docking and Dynamics Simulations with Adenosine Receptor Subtypes

Extensive literature searches did not yield specific studies that have performed molecular docking and molecular dynamics simulations of SDZ-WAG-994 sesquihydrate with any of the adenosine receptor subtypes (A1, A2A, A2B, A3). Such studies are crucial for elucidating the precise binding orientation, the stability of the ligand-receptor complex, and the conformational changes induced in the receptor upon agonist binding.

In the absence of direct research on SDZ-WAG-994, the broader field of adenosine receptor pharmacology relies on computational models of other A1 receptor agonists to infer potential binding interactions. These general models often highlight key amino acid residues within the A1 receptor's binding pocket that are critical for agonist recognition and activation. However, without specific computational analysis of SDZ-WAG-994, its unique interaction profile remains a subject for future investigation.

In Silico Prediction of this compound Binding Modes

Similarly, there is a lack of published in silico studies predicting the specific binding modes of this compound. The high affinity and selectivity of SDZ-WAG-994 for the A1 adenosine receptor, as demonstrated by its low nanomolar Ki value, strongly suggest a well-defined and stable binding orientation within the receptor's orthosteric site.

SDZ-WAG-994 is a potent and selective agonist for the A1 adenosine receptor, with reported Ki values of 23 nM for the A1 receptor, > 10,000 nM for the A2A receptor, and 25,000 nM for the A2B receptor. tocris.comrndsystems.comrndsystems.com This significant selectivity indicates that subtle differences in the amino acid composition and topography of the binding pockets between adenosine receptor subtypes are expertly exploited by the molecular structure of SDZ-WAG-994.

Structure-activity relationship (SAR) studies of N6-substituted adenosine analogs, a class to which SDZ-WAG-994 belongs, have provided some general insights. nih.govnih.gov These studies indicate that the nature and size of the substituent at the N6 position are critical determinants of affinity and selectivity for the A1 receptor. nih.gov The A1 receptor is known to have a greater tolerance for bulky substituents in this region compared to the A2A receptor, a feature that likely contributes to the selectivity of compounds like SDZ-WAG-994. nih.gov

Binding Affinity of SDZ-WAG-994 for Adenosine Receptor Subtypes

Receptor Subtype Ki (nM)
A1 23
A2A > 10,000

Preclinical Pharmacodynamics of Sdz Wag 994 Sesquihydrate

In Vitro Pharmacological Efficacy in Neural and Peripheral Systems

The anticonvulsant properties of SDZ-WAG-994 have been demonstrated in isolated neural tissues. In studies utilizing rat hippocampal slices where continuous epileptiform activity was induced by high potassium concentrations, SDZ-WAG-994 robustly inhibited this activity. patsnap.comresearchgate.netnih.gov The compound demonstrated high potency in this model, with a half-maximal inhibitory concentration (IC50) of 52.5 nM. patsnap.comresearchgate.netnih.gov Further research in human neocortical brain slices from pharmacoresistant epilepsy patients showed that SDZ-WAG-994 was more effective at suppressing seizure-like events than adenosine (B11128) itself. patsnap.com

In Vitro Anticonvulsant Efficacy of SDZ-WAG-994
Tissue PreparationModelFindingPotency (IC50)
Rat Hippocampal SlicesHigh-K+ Induced Epileptiform ActivityRobust inhibition of epileptiform activity. patsnap.comnih.gov52.5 nM patsnap.comresearchgate.netnih.gov
Human Neocortical SlicesCarbamazepine-Resistant Seizure-Like EventsSuppression of seizure-like events. patsnap.comNot specified

SDZ-WAG-994 functions as a full agonist at adenosine A1 receptors. researchgate.net These receptors are coupled to inhibitory G-proteins (Gi), and their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. researchgate.net Electrophysiological studies, including field potential recordings and whole-cell voltage clamp techniques, have confirmed the downstream effects of this signaling cascade. patsnap.com Activation of A1 receptors by SDZ-WAG-994 leads to the modulation of ion channel activity, including the activation of potassium (K+) channels and the inhibition of calcium (Ca2+) channels. This results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, ultimately causing a decrease in neuronal excitability and synaptic transmission.

In Vivo Efficacy Evaluations in Non-Human Animal Models

The in vivo efficacy of SDZ-WAG-994 as an anticonvulsant has been evaluated in a mouse model of kainic acid-induced status epilepticus (SE), a severe neurological emergency. patsnap.comnih.gov In these studies, after SE was established, administration of SDZ-WAG-994 acutely suppressed the continuous seizure activity. patsnap.comresearchgate.net Notably, the compound was effective where the standard treatment, diazepam, failed to attenuate SE. patsnap.comresearchgate.net A majority of mice treated with SDZ-WAG-994 became seizure-free, and importantly, all mice in the treatment group survived the chemically-induced SE. patsnap.comresearchgate.netnih.gov

In Vivo Efficacy of SDZ-WAG-994 in Kainic Acid-Induced Status Epilepticus
CompoundDose (i.p.)OutcomeSurvival Rate
SDZ-WAG-9941 mg/kgMajority of mice became seizure-free. patsnap.comresearchgate.net100% patsnap.comresearchgate.net
SDZ-WAG-9940.3 mg/kgAnticonvulsant effects were retained. patsnap.comresearchgate.net100% patsnap.com
Diazepam5 mg/kgDid not attenuate status epilepticus. patsnap.comresearchgate.netNot specified

SDZ-WAG-994 is characterized by its high potency and selectivity for the adenosine A1 receptor. Binding assays have shown it to be 1,090-fold more selective for the A1 receptor compared to the A2A receptor. researchgate.net In animal models, this selective target engagement translates to various systemic effects. It has demonstrated antinociceptive (pain-relieving) effects in models of acute inflammatory and neuropathic pain. nih.gov A key feature of SDZ-WAG-994, and a primary goal of its development, is its diminished cardiovascular side effects, such as hypotension, when compared to other classic A1 receptor agonists. patsnap.comacs.org While it does cause a concentration-dependent slowing of atrial rate and prolongation of atrioventricular (AV) nodal conduction in animal studies, these effects are less pronounced than those of earlier adenosine-based compounds. acs.orgahajournals.org

Structure-Activity Relationship (SAR) and Medicinal Chemistry Efforts

The chemical structure of SDZ-WAG-994 is N6-cyclohexyl-2′-O-methyladenosine. acs.org Its design is the result of medicinal chemistry efforts aimed at improving the therapeutic profile of adenosine agonists. A major challenge in the development of A1 receptor agonists has been separating the desired central nervous system effects (e.g., anticonvulsant, neuroprotective) from dose-limiting peripheral side effects, particularly cardiovascular effects like bradycardia and hypotension. patsnap.comacs.org

The structure of SDZ-WAG-994 incorporates two key modifications to the parent adenosine molecule that are critical to its pharmacological profile:

N6-Cyclohexyl Substitution: The bulky cyclohexyl group at the N6 position of the purine (B94841) ring is a common feature in many potent and selective A1 receptor agonists. This modification significantly enhances affinity and selectivity for the A1 receptor subtype.

2′-O-Methyl Group: The methylation of the hydroxyl group at the 2′ position of the ribose sugar is a crucial modification. This change contributes to the compound's diminished cardiovascular effects compared to other N6-substituted adenosine analogs. acs.org

The synthesis of SDZ-WAG-994 involves the selective methylation of its precursor, N6-cyclohexyladenosine. nih.gov The development of N-substituted adenosines like SDZ-WAG-994 was driven by the goal of creating potent, neuroprotective A1 agonists with a more favorable safety profile, specifically with reduced hypotensive effects, thereby providing a potentially wider therapeutic window. acs.org

Elucidation of Key Structural Features for Desired Pharmacological Profile

The favorable pharmacological profile of SDZ-WAG-994 is primarily attributed to two key structural modifications to the parent adenosine molecule: the N6-cyclohexyl substitution and the 2'-O-methyl group on the ribose moiety.

The N6-cyclohexyl group is a critical determinant of the compound's high affinity and selectivity for the A1 adenosine receptor. Structure-activity relationship (SAR) studies on a wide range of N6-substituted adenosine analogs have consistently demonstrated that the A1 receptor possesses a hydrophobic binding pocket in the N6-region that can accommodate bulky cycloalkyl substituents. nih.gov This feature allows for strong, high-affinity binding of the N6-cyclohexyl group, contributing significantly to the potency of SDZ-WAG-994. The presence of a cycloalkyl group at this position is a well-established strategy for conferring A1 selectivity over other adenosine receptor subtypes (A2A, A2B, and A3).

The 2'-O-methyl group on the ribose sugar further refines the selectivity profile of SDZ-WAG-994. Modifications at the 2'-position of the ribose can have a profound impact on receptor subtype selectivity. The introduction of a methyl group at this position has been shown to decrease the affinity of adenosine analogs for the A2A and A3 receptors, thereby enhancing the selectivity for the A1 receptor. This modification is crucial for the desired pharmacological profile of SDZ-WAG-994, as it helps to mitigate the off-target effects that could arise from the activation of other adenosine receptor subtypes.

The combination of these two key structural features results in a molecule with a high degree of selectivity for the A1 adenosine receptor, which is essential for achieving the desired therapeutic effects while minimizing unwanted side effects.

Table 1: Receptor Binding Affinity of SDZ-WAG-994

Receptor SubtypeKi (nM)
A123
A2A>10,000
A2B>25,000

Ki represents the inhibition constant, with a lower value indicating higher binding affinity. rndsystems.comtocris.com

Design and Synthesis of Novel SDZ-WAG-994 Analogs with Enhanced Specificity

While specific information on the design and synthesis of novel analogs based directly on the SDZ-WAG-994 scaffold is limited in publicly available literature, the general principles for designing adenosine A1 receptor agonists with enhanced specificity are well-established. Building upon the structural features of SDZ-WAG-994, further modifications could be explored to potentially improve its pharmacological profile.

One approach would involve the modification of the N6-cycloalkyl group . While the cyclohexyl group provides high A1 affinity, exploring other cycloalkyl or bicycloalkyl substituents could lead to even greater selectivity. The synthesis of such analogs would typically involve the reaction of 2'-O-methyl-6-chloropurine riboside with the corresponding cycloalkylamine.

Another strategy could focus on substitutions on the purine ring , for instance, at the C2 position. The introduction of small substituents, such as a chlorine atom, has been shown in other adenosine analogs like 2-chloro-N6-cyclopentyladenosine (CCPA) to significantly increase A1 receptor affinity and selectivity. nih.gov The synthesis of a C2-substituted SDZ-WAG-994 analog would involve starting with a 2,6-dichloropurine (B15474) riboside, followed by sequential reactions with 2'-O-methylation, and then displacement of the C6 chlorine with cyclohexylamine (B46788) and the C2 chlorine with a desired substituent.

Table 2: Potential Strategies for Analog Design Based on SDZ-WAG-994

Modification StrategyRationalePotential Outcome
Varying the N6-cycloalkyl substituentExplore different hydrophobic interactions within the A1 receptor binding pocket.Enhanced A1 receptor affinity and/or selectivity.
Introducing substituents at the C2 position of the purine ringModulate the electronic properties and steric interactions of the purine core.Increased A1 receptor affinity and selectivity.
Altering the 2'-O-substituent on the riboseFine-tune the conformation of the ribose moiety and its interaction with the receptor.Improved selectivity profile and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

These studies generally reveal that the hydrophobicity and size of the N6-substituent are critical parameters for A1 receptor affinity. A well-defined hydrophobic pocket in the receptor accommodates these groups, and QSAR models consistently highlight the importance of descriptors related to lipophilicity and steric bulk in this region.

Furthermore, QSAR models have underscored the significance of the hydrogen-bonding capacity of the ribose moiety . The hydroxyl groups at the 3' and 5' positions are crucial for interaction with the receptor, and any modifications that disrupt this hydrogen-bonding network can significantly reduce affinity. The 2'-O-methyl group of SDZ-WAG-994, while not a hydrogen bond donor, influences the conformation of the ribose and its interactions within the binding site.

A hypothetical QSAR model for a series of N6-cycloalkyl-2'-O-methyladenosine analogs, including SDZ-WAG-994, would likely incorporate the following descriptors:

Table 3: Key Descriptors in a Hypothetical QSAR Model for SDZ-WAG-994 Analogs

Descriptor ClassSpecific Descriptor ExampleRelevance to A1 Receptor Affinity
StericMolar refractivity of N6-substituentDescribes the bulk and polarizability of the group interacting with the hydrophobic pocket.
HydrophobicLogP or clogPQuantifies the lipophilicity of the molecule, which is important for receptor binding and membrane permeability.
ElectronicDipole momentReflects the charge distribution within the molecule, which can influence interactions with polar residues in the binding site.
TopologicalWiener indexEncodes information about the branching and connectivity of the molecule, which can be related to its overall shape and fit within the receptor.

Such a QSAR model, once developed and validated with a sufficiently large and diverse dataset of analogs, could be a powerful tool for predicting the A1 receptor affinity of novel, unsynthesized compounds, thereby guiding the design of new analogs with enhanced potency and selectivity.

Pharmacokinetics and Metabolism Research of Sdz Wag 994 Sesquihydrate in Preclinical Species

In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Interactions

Detailed in vitro studies on the metabolic stability of SDZ-WAG-994 sesquihydrate are not extensively reported in publicly accessible literature. Such studies are crucial in early drug development to predict a compound's metabolic clearance and potential for drug-drug interactions.

Hepatic Microsomal and Hepatocyte Stability Assays

Specific data from hepatic microsomal or hepatocyte stability assays for SDZ-WAG-994 are not available in the public domain. These assays are standard practice to evaluate the intrinsic clearance of a new chemical entity, providing insights into its susceptibility to Phase I (e.g., cytochrome P450-mediated) and Phase II (e.g., conjugation) metabolism. Without this data, the metabolic liability of SDZ-WAG-994 cannot be detailed.

Enzyme Reaction Phenotyping and Inhibition Studies

There is no publicly available information identifying the specific drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, responsible for the metabolism of SDZ-WAG-994. Furthermore, studies detailing the compound's potential to inhibit or induce major CYP enzymes have not been published. This information is critical for predicting potential drug-drug interactions.

In Vivo Pharmacokinetic Characterization in Animal Models

While the oral activity of SDZ-WAG-994 has been confirmed in several animal models, a comprehensive in vivo pharmacokinetic profile is not fully detailed in the literature.

Absorption, Distribution, and Elimination Profiles

SDZ-WAG-994 has been shown to be orally active in preclinical species, including rats, dogs, and monkeys, indicating that it is absorbed from the gastrointestinal tract. researchgate.net Studies have described sustained pharmacological effects following oral administration, such as a reduction in blood pressure and heart rate in spontaneously hypertensive rats, suggesting a degree of systemic exposure and distribution to target tissues. researchgate.net However, specific pharmacokinetic parameters such as bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), volume of distribution, and clearance rates have not been published.

Blood-Brain Barrier Penetration Studies (if applicable and preclinical)

Some research indicates that SDZ-WAG-994 exhibits penetration of the blood-brain barrier. nih.gov This is a significant characteristic, as the compound has been investigated for its anticonvulsant effects in the central nervous system. nih.govresearchgate.netnih.gov One study noted that while the compound was not initially optimized for blood-brain barrier permeability, it still demonstrated central nervous system effects. nih.gov However, quantitative data from specific preclinical studies designed to measure the extent and rate of brain penetration are not available.

Comprehensive Metabolite Identification and Biotransformation Pathway Elucidation

There is no information in the public scientific literature regarding the metabolites of SDZ-WAG-994 or its biotransformation pathways in any preclinical species. Identifying the major metabolites and the metabolic pathways is essential for a complete understanding of a drug's disposition and for assessing the potential activity or toxicity of its metabolites.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

The identification and characterization of metabolites are crucial for understanding the disposition of a drug candidate. For a compound like this compound, advanced liquid chromatography-mass spectrometry (LC-MS) techniques are indispensable for comprehensive metabolite profiling in biological samples from preclinical studies.

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), would be the method of choice for screening and identifying potential metabolites in matrices such as plasma, urine, and feces from species like rats and dogs. The process typically involves the following steps:

Sample Preparation: Biological samples are subjected to protein precipitation followed by solid-phase extraction to remove interfering endogenous components and concentrate the analytes.

Chromatographic Separation: A reversed-phase UHPLC system with a C18 column is commonly employed to separate the parent compound from its metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) allows for the effective resolution of a wide range of metabolites.

Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument. These instruments provide accurate mass measurements, which are critical for determining the elemental composition of metabolites. Data-dependent acquisition modes are often used, where the instrument automatically switches between full-scan MS and tandem MS (MS/MS) of the most intense ions, providing structural information.

Metabolite identification software is then used to compare the mass spectra of the detected metabolites with that of the parent drug, searching for expected mass shifts corresponding to common metabolic reactions.

Based on studies of similar N6-substituted adenosine (B11128) analogs, a hypothetical metabolite profiling of SDZ-WAG-994 in rat plasma using LC-MS might yield the data presented in Table 1.

Table 1: Hypothetical Metabolite Profiling of SDZ-WAG-994 in Rat Plasma by LC-MS This table is for illustrative purposes and contains hypothetical data based on the metabolism of similar compounds.

Putative Metabolite Retention Time (min) [M+H]+ (m/z) Proposed Biotransformation
SDZ-WAG-994 5.2 364.1876 Parent Compound
M1 4.5 380.1825 Monohydroxylation (+16 Da)
M2 3.8 396.1774 Dihydroxylation (+32 Da)
M3 6.1 540.2300 Glucuronide Conjugate (+176 Da)
M4 3.1 350.1719 N-dealkylation

Structural Characterization of Phase I and Phase II Metabolites

Following the initial detection of potential metabolites, their precise structures must be elucidated. This involves a combination of mass spectrometric fragmentation analysis and, if possible, comparison with synthesized standards.

Phase I Metabolism: Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. longdom.orgnih.gov For SDZ-WAG-994, which is an N6-substituted adenosine analog, likely Phase I metabolic pathways would include:

Oxidation: Hydroxylation of the cyclohexyl ring or the purine (B94841) base is a common metabolic pathway for cyclic structures.

N-Dealkylation: Cleavage of the bond between the N6 nitrogen and the cyclohexyl group could occur.

Hydrolysis: While less common for this specific structure, enzymatic hydrolysis of other parts of the molecule could be possible.

The study of a similar compound, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, in rats revealed metabolites formed through hydrolysis and hydroxylation. plos.org

Phase II Metabolism: Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. longdom.orgnih.gov For SDZ-WAG-994 and its hydroxylated metabolites, the most probable Phase II reaction is:

Glucuronidation: The addition of glucuronic acid to hydroxyl groups is a major pathway for the elimination of many drugs.

The structural characterization of these metabolites would be confirmed by detailed analysis of their tandem mass spectra. The fragmentation patterns would be compared to that of the parent compound to pinpoint the site of metabolic modification.

A summary of the likely Phase I and Phase II metabolites of SDZ-WAG-994 is presented in Table 2.

Table 2: Potential Phase I and Phase II Metabolites of SDZ-WAG-994 This table presents hypothetical metabolites based on the known metabolism of analogous compounds.

Metabolite Type Proposed Structure Key MS/MS Fragments (Hypothetical)
Phase I
Monohydroxylated Metabolite Hydroxyl group on the cyclohexyl ring Loss of water (-18 Da), fragmentation of the cyclohexyl ring
N-dealkylated Metabolite Adenosine core Characteristic fragments of the adenosine moiety
Phase II
Glucuronide Conjugate Glucuronic acid attached to a hydroxyl group Neutral loss of the glucuronic acid moiety (-176 Da)

Development and Validation of Bioanalytical Methods for this compound Quantification in Biological Matrices

The accurate quantification of a drug and its major metabolites in biological fluids is fundamental to pharmacokinetic analysis. The development and validation of a robust bioanalytical method are therefore critical.

Chromatographic and Spectrometric Techniques for Assay Development

A sensitive and specific bioanalytical method for the quantification of SDZ-WAG-994 in biological matrices like plasma would likely be based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chromatography: A reversed-phase HPLC or UHPLC system would be used for the separation of SDZ-WAG-994 from endogenous plasma components and potential metabolites. A C18 column with a gradient elution using a mobile phase of acetonitrile and water containing a small amount of formic acid would likely provide good peak shape and retention.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be employed for detection. This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. For SDZ-WAG-994, the protonated molecule [M+H]+ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

A stable isotope-labeled analog of SDZ-WAG-994 would be the ideal internal standard to compensate for matrix effects and variations in sample processing and instrument response.

Method Robustness, Specificity, and Sensitivity for Preclinical Sample Analysis

A bioanalytical method must be rigorously validated to ensure its reliability for the analysis of preclinical samples. The validation would be conducted according to established regulatory guidelines and would assess several key parameters. nih.govactapharmsci.com

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is crucial. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days.

Linearity: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range.

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

Matrix Effect: This assesses the influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated.

An example of the acceptance criteria for a validated bioanalytical method is provided in Table 3.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation This table presents standard acceptance criteria based on regulatory guidelines.

Validation Parameter Acceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard
Stability Analyte concentration within ±15% of the initial concentration

Advanced Research Methodologies and Future Directions for Sdz Wag 994 Sesquihydrate Research

Systems Biology and Omics-Based Approaches for Mechanistic Insights

A systems-level understanding of the biological response to SDZ-WAG-994 sesquihydrate requires the integration of multiple data-rich "omics" technologies. These approaches can provide an unbiased, holistic view of the molecular changes induced by A1AR agonism, moving beyond single-pathway analyses to a network-based perspective.

Proteomics and Metabolomics in Response to Adenosine (B11128) A1 Receptor Agonism

Proteomics: The study of the entire protein complement of a cell or tissue, offers a powerful lens through which to view the functional consequences of A1AR activation by SDZ-WAG-994. While specific proteomic studies on SDZ-WAG-994 are not yet prevalent in published literature, research on other A1AR agonists, such as 2-chloro-N6-cyclopentyladenosine (CCPA), provides a roadmap. A proteomics analysis of rabbit myocardium treated with CCPA revealed changes in the expression profiles of various proteins, pointing towards the molecular mechanisms of A1AR-induced myocardial protection. Applying similar techniques, such as two-dimensional gel electrophoresis followed by mass spectrometry, to tissues treated with SDZ-WAG-994 could identify novel protein networks involved in its specific physiological effects. This could uncover new biomarkers for drug efficacy or reveal unexpected off-target effects.

Metabolomics: This field involves the comprehensive analysis of small molecule metabolites in a biological system. It can provide a real-time snapshot of cellular physiology in response to a stimulus. NMR-based metabolomics, for instance, has been successfully used to screen marine sponge extracts to identify novel compounds that bind to the adenosine A1 receptor. nih.govthno.org A similar approach could be applied to understand the downstream metabolic consequences of SDZ-WAG-994 administration. By analyzing changes in the metabolome of target tissues (e.g., brain, heart, adipose tissue) following treatment, researchers could map the metabolic pathways modulated by A1AR activation. This is particularly relevant given that A1AR activation is known to inhibit lipolysis and reduce plasma glucose and lactate (B86563) levels. nih.govtocris.comrndsystems.com Untargeted metabolomics studies on related compounds, like novel adenosine receptor antagonists, have demonstrated the ability to identify downstream effects on amino acid and lipid metabolism, showcasing the potential of this methodology.

The table below conceptualizes potential findings from a hypothetical proteomics and metabolomics study on SDZ-WAG-994, based on known A1AR functions.

Table 1: Potential Omics-Based Findings for this compound

Omics Approach Potential Key Findings Biological Implication
Proteomics Altered expression of proteins in the MAPK/ERK signaling pathway. Elucidation of mechanisms for neuroprotection and cardioprotection.
Changes in synaptic vesicle-associated proteins (e.g., synapsins). Insight into anticonvulsant and neuromodulatory effects.
Upregulation of heat shock proteins. Indication of cellular stress response and preconditioning mechanisms.
Metabolomics Decrease in free fatty acid and glycerol (B35011) levels in plasma. Confirmation of antilipolytic effects relevant to metabolic disorders.
Shifts in Krebs cycle intermediates in cardiac tissue. Understanding of metabolic reprogramming in cardioprotection.

Gene Expression Profiling and Transcriptomic Analysis

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how A1AR agonism by SDZ-WAG-994 modulates gene expression. While direct transcriptomic studies on SDZ-WAG-994 are limited, research into other adenosine receptor subtypes provides a framework. For example, RNA-sequencing has been used to analyze gene regulation in microglia treated with an adenosine A3 receptor agonist, identifying regulated transcription factors and immune-related gene networks. A similar investigation into SDZ-WAG-994 would illuminate the genomic response to selective A1AR activation in various cell types, such as neurons, glial cells, or cardiomyocytes. This could identify the genetic basis for its long-term effects and adaptive responses, including receptor desensitization or changes in inflammatory signaling.

Advanced Imaging Techniques for In Vivo Receptor Occupancy and Functional Mapping

Visualizing the interaction of SDZ-WAG-994 with its target in a living organism is crucial for understanding its pharmacokinetics and pharmacodynamics. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative assessment of receptor density and occupancy in the brain and other organs. iomcworld.org

A significant body of research has focused on developing PET radiotracers for the A1AR. iomcworld.org Most of these are antagonists, such as [¹⁸F]CPFPX and [¹¹C]MPDX, which have been used successfully in humans and animal models to map the distribution of A1ARs and to quantify receptor occupancy by drugs like caffeine. eurekaselect.comsnmjournals.orgresearchgate.net

However, measuring receptor occupancy by an agonist like SDZ-WAG-994 with an antagonist tracer presents challenges. Studies have shown that administration of an A1AR agonist can paradoxically increase the binding of antagonist radiotracers, possibly due to shifts in receptor conformational states and G-protein coupling. thno.orgnih.gov This highlights the critical need for agonist-based PET radiotracers, which are predicted to be more sensitive to competition with endogenous adenosine and agonist drugs. nih.gov The development of such tracers has been difficult, often hampered by poor blood-brain barrier permeability. nih.goviomcworld.org Recently, the first BBB-permeable A1AR partial agonist PET radiotracer, [¹¹C]22b (also referred to as [¹¹C]MMPD), has been evaluated in preclinical studies, showing promise for visualizing agonist or partial agonist occupancy. researchgate.net Future studies could involve developing a radiolabeled version of SDZ-WAG-994 or using emergent agonist tracers to directly measure its receptor occupancy and inform therapeutic dosing.

Novel Experimental Models for Investigating Adenosine Receptor Agonist Biology

The study of SDZ-WAG-994 and other A1AR agonists relies on a variety of experimental models that recapitulate different aspects of human physiology and disease.

In Vitro Models:

Recombinant Cell Lines: Stably transfected cell lines, such as HEK 293 or CHO cells expressing the human A1AR, are fundamental tools. They are used for initial screening, determining binding affinities (Ki values), and dissecting specific signaling pathways, such as cAMP inhibition or β-arrestin recruitment, in a controlled environment. frontiersin.org

Primary Cell Cultures: Cultures of primary neurons, astrocytes, or cardiomyocytes provide a more physiologically relevant context to study the cell-type-specific effects of A1AR agonism.

Organotypic Slice Cultures: Hippocampal slice cultures are a valuable ex vivo model. They have been used to demonstrate the potent anticonvulsant effects of SDZ-WAG-994, which was shown to robustly inhibit epileptiform activity induced by high potassium concentrations. nih.govnih.gov This model preserves the local synaptic circuitry, making it ideal for studying neuromodulatory effects.

In Vivo Models:

Genetically Modified Animals: Mouse models with targeted deletion (knockout) or overexpression of the A1AR have been instrumental in confirming that the receptor is the specific target for observed physiological effects. nih.govplos.org For example, the heart-rate-slowing effect of adenosine is completely abolished in A1AR knockout mice, providing definitive genetic evidence for the receptor's role. plos.org

Disease-Specific Animal Models: To test therapeutic potential, agonists are studied in animals that model human diseases. SDZ-WAG-994 has been evaluated in a kainic acid-induced model of status epilepticus in mice, where it proved highly effective at suppressing seizure activity. nih.govnih.gov Other relevant models for A1AR agonists include those for neuropathic pain, cerebral ischemia (e.g., transient middle cerebral artery occlusion), and metabolic disorders like diabetes. thno.orgnih.govmdpi.comfrontiersin.org

Q & A

Q. What are the standard analytical methods for characterizing the crystalline structure of SDZ-WAG-994 sesquihydrate?

Methodological Answer: Combine X-ray diffraction (XRD) to determine unit cell parameters and space group symmetry, Differential Scanning Calorimetry (DSC) to identify phase transitions (e.g., dehydration at ~80°C and melting at ~190°C), and Thermogravimetric Analysis (TGA) to quantify water loss during dehydration . For structural validation, cross-reference experimental XRD patterns with simulated data from crystallographic databases.

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Document critical parameters such as solvent polarity (e.g., aqueous vs. organic), temperature gradients during crystallization, and stoichiometric ratios of water to anhydrous precursor. Use controlled humidity chambers during crystallization to stabilize the sesquihydrate phase. Report detailed protocols in alignment with IUPAC guidelines for hydrates .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer: Employ FTIR to identify hydrogen-bonding networks (e.g., O–H stretches at 3200–3600 cm⁻¹) and solid-state NMR (¹³C CP/MAS) to resolve carbon environments influenced by hydration. For quantitative analysis, pair Raman spectroscopy with multivariate calibration to detect amorphous-crystalline phase mixtures .

Advanced Research Questions

Q. How can hydration/dehydration kinetics of this compound be analyzed using dynamic vapor sorption (DVS)?

Methodological Answer: Conduct DVS experiments at controlled relative humidity (RH) levels (0–95%) and temperatures (25–50°C). Fit adsorption/desorption isotherms to models like the Guggenheim-Anderson-de Boer (GAB) equation to quantify water binding energy. Monitor hysteresis loops to assess reversibility of hydration steps, as seen in prednisolone sesquihydrate studies .

Q. What experimental strategies resolve contradictions in polymorphic transformation data during thermal analysis?

Methodological Answer: Perform simultaneous DSC-XRD measurements to correlate thermal events (e.g., endothermic peaks) with structural changes (e.g., loss of crystallinity). Apply augmented alternating least-squares (ALS) regression to deconvolute overlapping XRD patterns, as demonstrated in poly(ethylene imine) hydrate studies . For conflicting activation energy values, use isoconversional methods (e.g., Kissinger) across multiple heating rates .

Q. How is the activation energy for dehydration processes calculated using Arrhenius analysis?

Methodological Answer: Collect DSC data at heating rates (β) of 2–20 K/min. Apply the Kissinger equation :

ln(βTp2)=EaR1Tp+constant\ln\left(\frac{β}{T_p^2}\right) = -\frac{E_a}{R} \cdot \frac{1}{T_p} + \text{constant}

where TpT_p is the peak temperature. Plot ln(β/Tp2)\ln(β/T_p^2) vs. 1/Tp1/T_p to derive EaE_a from the slope. Validate with model-free methods (e.g., Friedman) to account for multi-step dehydration .

Q. What methodologies identify intermediate amorphous phases during dehydration of this compound?

Methodological Answer: Use variable-temperature XRD to track loss of Bragg peaks at elevated temperatures. Pair with modulated DSC (MDSC) to detect glass transitions (TgT_g) in amorphous intermediates. For kinetic profiling, apply time-resolved synchrotron XRD to capture transient phases with millisecond resolution .

Data Interpretation & Experimental Design

Q. How to design stability studies for this compound under variable humidity conditions?

Methodological Answer: Expose samples to accelerated aging at 40°C/75% RH (ICH Q1A guidelines) and monitor phase purity via powder XRD weekly. Use Karl Fischer titration to quantify residual water content and correlate with structural stability. For metastable phases, apply DVS cycling to assess reversibility .

Q. What statistical approaches are recommended for analyzing contradictory crystallographic data?

Methodological Answer: Perform Rietveld refinement with software like TOPAS to quantify phase mixtures. Use principal component analysis (PCA) on XRD datasets to cluster samples by crystallinity. For conflicting thermal data, apply multivariate analysis of variance (MANOVA) to identify experimental variables (e.g., heating rate) causing discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.